2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid
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Overview
Description
2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid is a complex organic compound characterized by its unique structure, which includes benzyloxy, dichloro, and methoxyphenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Chlorination: The benzyloxy intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.
Sulfonylation: The chlorinated intermediate undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonylated product.
Coupling with Aniline Derivative: The sulfonylated intermediate is then coupled with an appropriate aniline derivative under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines from nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The dichloro groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-{5-(Benzyloxy)-2,4-dichloroanilino}acetic acid: Lacks the sulfonyl group, which may reduce its biological activity.
2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid: Similar structure but with a methyl group instead of a methoxy group, potentially altering its chemical and biological properties.
Uniqueness
2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid is unique due to the presence of both benzyloxy and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO6S/c1-30-16-7-9-17(10-8-16)32(28,29)25(13-22(26)27)20-12-21(19(24)11-18(20)23)31-14-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFPTDCYVQZROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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